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molecular formula C10H5N3O2 B8681426 6-Nitroquinoline-2-carbonitrile

6-Nitroquinoline-2-carbonitrile

Cat. No. B8681426
M. Wt: 199.17 g/mol
InChI Key: PTYMFNBJEHUFCG-UHFFFAOYSA-N
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Patent
US07772267B2

Procedure details

To a suspension of compound 45A (400 mg, 2.1 mmol) in MeCN (15 mL) was added trimethylsilylcyanide (0.34 mL, 2.5 mmol), followed by a slow addition of Et3N (0.65 mL, 4.6 mmol). The reaction mixture was heated to 75° C. for 30 min, then cooled to rt, concentrated, dried under vacuum, and purified by silica gel flash chromatography, eluting with CH2Cl2 to give the title compound (150 mg, 36%) as a white solid. LC/MS m/z 200 [M+H]+.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.65 mL
Type
reactant
Reaction Step Three
Yield
36%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[N+:10]([O-])=[CH:9][CH:8]=[CH:7]2)([O-:3])=[O:2].C[Si]([C:19]#[N:20])(C)C.CCN(CC)CC>CC#N>[C:19]([C:9]1[CH:8]=[CH:7][C:6]2[C:11](=[CH:12][CH:13]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=2)[N:10]=1)#[N:20]

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C=CC=[N+](C2=CC1)[O-]
Name
Quantity
15 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
0.34 mL
Type
reactant
Smiles
C[Si](C)(C)C#N
Step Three
Name
Quantity
0.65 mL
Type
reactant
Smiles
CCN(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
purified by silica gel flash chromatography
WASH
Type
WASH
Details
eluting with CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=NC2=CC=C(C=C2C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 35.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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